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molecular formula C6H8O4 B1215979 Allylmalonic acid CAS No. 2583-25-7

Allylmalonic acid

Cat. No. B1215979
M. Wt: 144.12 g/mol
InChI Key: ZDZVKPXKLLLOOA-UHFFFAOYSA-N
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Patent
US05616757

Procedure details

Potassium hydroxide (15.6 g, 0.28 mol), 15 ml of distilled water and 50 ml of heptane are added to a round bottom flask. Allyldiethylmalonate (22.0 g, 1.1 mol) is added slowly to the reaction mixture with stirring and refluxed for sufficient time to complete hydrolysis. Ethanol is removed with a rotoevaporator. The resultant product is cooled in a beaker and acidified with sulfuric acid. The final solution is extracted with diethylether. The ether layer is collected, dried over MgSO4, and ether is removed with a rotoevaporator. The crude allylmalonic acid is crystalized from petroleum ether.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Allyldiethylmalonate
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].O.C([O:7][C:8](=[O:17])[C:9]([CH2:15][CH3:16])(CC)[C:10]([O-:12])=[O:11])C=C.[CH3:18]CCCCCC>>[CH2:15]([CH:9]([C:8]([OH:7])=[O:17])[C:10]([OH:12])=[O:11])[CH:16]=[CH2:18] |f:0.1|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Allyldiethylmalonate
Quantity
22 g
Type
reactant
Smiles
C(C=C)OC(C(C(=O)[O-])(CC)CC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for sufficient time
CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
Ethanol is removed with a rotoevaporator
TEMPERATURE
Type
TEMPERATURE
Details
The resultant product is cooled in a beaker
EXTRACTION
Type
EXTRACTION
Details
The final solution is extracted with diethylether
CUSTOM
Type
CUSTOM
Details
The ether layer is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, and ether
CUSTOM
Type
CUSTOM
Details
is removed with a rotoevaporator
CUSTOM
Type
CUSTOM
Details
The crude allylmalonic acid is crystalized from petroleum ether

Outcomes

Product
Name
Type
Smiles
C(C=C)C(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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